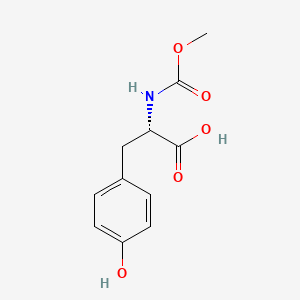

N-Carbomethoxy-L-tyrosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-17-11(16)12-9(10(14)15)6-7-2-4-8(13)5-3-7/h2-5,9,13H,6H2,1H3,(H,12,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXYBPYOUFSWKY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338386-45-1 | |

| Record name | N-Carbomethoxy-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338386451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-3-(4-hydroxyphenyl)-2-[(methoxycarbonyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBOMETHOXY-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLZ157AI2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Placement Within the Framework of N Protected Amino Acid Chemistry

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules like peptides and proteins. In this context, N-Carbomethoxy-L-tyrosine is classified as an N-protected amino acid. The primary role of the N-carbomethoxy group is to temporarily block the reactivity of the amino group of L-tyrosine. ontosight.ai This protection is crucial during chemical reactions to prevent the amino group from participating in unintended side reactions, thereby ensuring that the desired chemical transformations occur at other specific sites within the molecule.

The carbomethoxy group, being a relatively simple and stable protecting group, offers a reliable means of directing the course of a synthesis. It can be selectively introduced onto the amino group of L-tyrosine and, importantly, can be removed under specific conditions to regenerate the free amino group once its protective function is no longer needed. ontosight.ai This controlled protection and deprotection strategy is fundamental to the stepwise assembly of amino acids into well-defined peptide chains. The stability of the N-carbomethoxy group under various reaction conditions, coupled with its straightforward removal, underscores its importance in the broader field of N-protected amino acid chemistry.

Significance As a Versatile Synthetic Intermediate and Chiral Building Block in Advanced Organic Chemistry

Direct N-Carbomethoxylation Approaches to L-Tyrosine

The most direct route to this compound involves the reaction of L-tyrosine with a suitable carbomethoxylating agent. A common and effective method for this transformation is the Schotten-Baumann reaction. univpancasila.ac.id This reaction is typically carried out in a two-phase system, consisting of an aqueous solution of the amino acid and an organic solvent containing the acylating agent. A base is added to the aqueous phase to neutralize the acid generated during the reaction, driving the equilibrium towards the formation of the N-acylated product.

In the case of this compound synthesis, L-tyrosine is dissolved in an aqueous alkaline solution, such as sodium hydroxide, and then treated with methyl chloroformate. oup.com The reaction proceeds via nucleophilic attack of the deprotonated amino group of L-tyrosine on the carbonyl carbon of methyl chloroformate, leading to the formation of the N-methoxycarbonyl group.

A critical consideration in the direct N-carbomethoxylation of L-tyrosine is the potential for side reactions, particularly O-acylation of the phenolic hydroxyl group. However, the N-acylation of an amine is generally a faster reaction than the O-acylation of a phenol (B47542) under these conditions. caltech.edu By carefully controlling the reaction parameters, such as pH, temperature, and the stoichiometry of the reagents, selective N-carbomethoxylation can be achieved. For instance, maintaining a specific pH range can help to minimize the reactivity of the phenolic hydroxyl group while promoting the desired N-acylation.

Synthesis via Precursor N-Protected L-Tyrosine Derivatives

An alternative and often more controlled approach to synthesizing this compound involves the use of precursor L-tyrosine derivatives with other N-protecting groups. This strategy allows for the manipulation of other parts of the molecule before the final N-Carbomethoxy group is introduced.

Conversion Strategies for Different N-Protecting Groups (e.g., N-Boc, N-Fmoc, N-Acetyl)

Commonly used N-protecting groups in peptide synthesis and organic chemistry include the tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and acetyl (Ac) groups. The conversion of these N-protected L-tyrosine derivatives to this compound typically involves a two-step process: deprotection of the existing N-protecting group followed by N-carbomethoxylation.

N-Boc-L-tyrosine: The Boc group is acid-labile and can be readily removed using acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). academie-sciences.frresearchgate.net Once the amino group is deprotected to yield the corresponding amine salt, it can be subjected to N-carbomethoxylation using methyl chloroformate under Schotten-Baumann conditions as previously described.

N-Fmoc-L-tyrosine: The Fmoc group is base-labile and is typically removed using a secondary amine base, most commonly piperidine (B6355638) in a solvent such as N,N-dimethylformamide (DMF). academie-sciences.frresearchgate.netmdpi.com The resulting free amine can then be reacted with methyl chloroformate to install the N-Carbomethoxy group. The orthogonality of the Fmoc and Boc protecting groups is a cornerstone of solid-phase peptide synthesis, allowing for selective deprotection. wikipedia.org

N-Acetyl-L-tyrosine: The conversion of N-Acetyl-L-tyrosine to this compound is less common as the acetyl group is generally more robust and its removal requires harsher conditions (e.g., strong acid or base hydrolysis) which could potentially lead to racemization or other side reactions. caltech.edu However, in specific synthetic schemes where an N-acetylated intermediate is available, it would first need to be deprotected to the free amine before subsequent carbomethoxylation.

Role of Phenolic Hydroxyl Group Protection and Deprotection in this compound Synthesis

The phenolic hydroxyl group of tyrosine is a reactive site that can undergo undesired reactions during the course of a synthesis. Therefore, its protection is often a crucial step, especially when harsh reagents or conditions are employed for the modification of other parts of the molecule.

A common protecting group for the phenolic hydroxyl group of tyrosine is the benzyl (B1604629) (Bn) ether. academie-sciences.frnih.gov This group is relatively stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis. The synthesis of this compound can thus proceed from O-benzyl-L-tyrosine. The amino group of O-benzyl-L-tyrosine can be first protected with a suitable group (e.g., Boc or Fmoc), followed by other transformations if necessary. Subsequently, the N-protecting group is removed, and the free amine is carbomethoxylated. Finally, the benzyl ether protecting the phenolic hydroxyl group is cleaved by hydrogenolysis to yield this compound.

| Protecting Group | Introduction Reagent | Deprotection Condition |

| Benzyl (Bn) | Benzyl bromide, base | Catalytic Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl (tBu) | Isobutylene, acid catalyst | Strong acid (e.g., TFA) |

| Acetyl (Ac) | Acetic anhydride, base | Base or acid hydrolysis |

Chemoenzymatic Synthetic Pathways to N-Protected L-Tyrosine Scaffolds

Chemoenzymatic synthesis has emerged as a powerful tool in organic chemistry, offering high selectivity and mild reaction conditions. Enzymes can be employed to catalyze specific steps in the synthesis of N-protected L-tyrosine derivatives, often with excellent stereocontrol.

Lipases, for example, are known to catalyze the N-acylation of amino acids in non-aqueous media. nih.gov While direct enzymatic N-carbomethoxylation is not widely reported, enzymes can be used to synthesize precursor N-acyl L-tyrosine derivatives. For instance, a lipase (B570770) could catalyze the reaction between L-tyrosine and an activated acyl donor to produce an N-acyl-L-tyrosine. This intermediate could then be chemically converted to this compound.

Another enzymatic approach involves the use of tyrosinases. These enzymes can hydroxylate phenols, and their application in chemoenzymatic cascades for peptide modification has been demonstrated. nih.gov While not directly leading to N-carbomethoxylation, such enzymatic transformations can be integrated into a broader synthetic strategy to create complex tyrosine derivatives.

The use of enzymes in the synthesis of N-protected L-tyrosine scaffolds can offer several advantages, including:

High enantioselectivity, preserving the chiral integrity of the L-amino acid.

Mild reaction conditions, which can be beneficial for sensitive substrates.

Reduced need for protecting groups for other functionalities in some cases.

Stereochemical Control and Chiral Purity in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of L-tyrosine is of paramount importance during its chemical modification. Racemization can occur under certain conditions, particularly with strong bases or high temperatures, leading to a mixture of L- and D-enantiomers. This is highly undesirable, especially in the context of peptide synthesis and the development of stereospecific bioactive molecules.

Several strategies are employed to ensure stereochemical control:

Mild Reaction Conditions: The use of mild reaction conditions, such as low temperatures and carefully controlled pH, is crucial to minimize the risk of racemization. The Schotten-Baumann reaction, when performed under appropriate conditions, generally proceeds with retention of configuration. caltech.edu

Avoiding a-Proton Abstraction: The mechanism of racemization often involves the abstraction of the proton at the alpha-carbon to form a planar enolate intermediate. The choice of base and reaction conditions should be such that this process is disfavored.

Chiral Auxiliaries: In more complex syntheses, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions.

The chiral purity of the final this compound product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying enantiomers. chromatographyonline.comnih.govnih.gov Capillary electrophoresis (CE) with a chiral selector is another powerful technique for chiral analysis. nih.gov By comparing the retention times or migration times of the synthesized product with those of authentic standards of the L- and D-enantiomers, the enantiomeric excess (ee) can be accurately determined.

| Analytical Technique | Principle | Application in Chiral Purity Analysis |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of L- and D-enantiomers of this compound. |

| Chiral Capillary Electrophoresis | Differential migration of enantiomers in the presence of a chiral selector in the electrolyte. | Determination of the enantiomeric composition of this compound. |

Advanced Derivatization and Functionalization Strategies of N Carbomethoxy L Tyrosine

Modifications at the Phenolic Hydroxyl Group of N-Carbomethoxy-L-tyrosine

The phenolic hydroxyl group of this compound is a primary site for chemical modifications such as alkylation, esterification, and etherification. These reactions are fundamental in synthesizing a variety of derivatives with altered properties and functionalities.

Alkylation and etherification of the phenolic hydroxyl group are common strategies. For instance, O-alkylation of N-protected tyrosine derivatives can be achieved through nucleophilic substitution reactions. A method for preparing O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine involves a sequence of esterification, amidation, etherification, and hydrolysis, starting from L-tyrosine. google.com In one reported synthesis, the etherification of N-tert-butyloxycarbonyl-L-tyrosine methyl ester with an alkyl halide resulted in a low yield of 3.9%. google.com Another approach involves the reaction of N-trifluoroacetyl-L-tyrosine methyl ester with an alcohol and triphenylphosphine in the presence of di-tert-butyl azodicarboxylate to form the corresponding ether. google.com

The phenolic hydroxyl group can also be modified by reaction with polyhalogenated quinones under physiological conditions. nih.gov This modification occurs rapidly and efficiently through a nucleophilic substitution pathway, leading to the formation of fluoroquinone-O-tyrosine conjugates. nih.gov This reaction has been shown to block kinase-catalyzed tyrosine phosphorylation, highlighting its potential biological implications. nih.gov

Table 1: Examples of Phenolic Hydroxyl Group Modifications

| Reaction Type | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| O-Alkylation | Alkyl halide | O-alkyl-N-protected-L-tyrosine | Synthesis of peptide building blocks | google.com |

| Etherification (Mitsunobu) | Alcohol, Triphenylphosphine, Di-tert-butyl azodicarboxylate | O-alkyl-N-trifluoroacetyl-L-tyrosine methyl ester | Controlled ether synthesis | google.com |

| Nucleophilic Substitution | Tetrafluoro-1,4-benzoquinone | Fluoroquinone-O-tyrosine conjugate | Inhibition of tyrosine phosphorylation | nih.gov |

Transformations of the Aromatic Ring in this compound Derivatives

The aromatic ring of this compound derivatives is susceptible to electrophilic substitution reactions, including halogenation and nitration. These transformations introduce functional groups that can serve as handles for further derivatization or modulate the electronic properties of the molecule.

Halogenation of the aromatic ring can be achieved using various N-halosuccinimides. Efficient methods for the mono- and di-halogenation of tyrosine derivatives have been developed. researchgate.netdigitellinc.com For example, monohalogenation with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) can be optimized by the addition of an acid to suppress dihalogenation, affording bromo, chloro, and iodo derivatives in good yields. researchgate.net Dihalogenation can be accomplished in a one-flask, two-step process involving a spirocyclic intermediate, yielding dibromo, dichloro, and diiodo analogs. researchgate.net This strategy has also been extended to synthesize hetero-dihalogenated derivatives. researchgate.net These halogenated tyrosine derivatives are valuable precursors for natural product synthesis and can be used in regioselective palladium-catalyzed coupling reactions. researchgate.netdigitellinc.com

Nitration of the aromatic ring introduces a nitro group, which can significantly alter the properties of the tyrosine residue. This modification, forming 3-nitrotyrosine, is often associated with oxidative stress in biological systems. nih.govbmbreports.org The addition of a nitro group to one of the ortho-carbons of the aromatic ring changes tyrosine to a negatively charged, hydrophilic moiety and lowers the pKa of the hydroxyl group. nih.govbmbreports.org While often studied in the context of proteins, the principles of aromatic nitration using reagents like nitric acid and a strong acid catalyst are applicable to this compound. youtube.comyoutube.com The resulting nitro group can be subsequently reduced to an amine, providing a route to further functionalization. youtube.com

Table 2: Aromatic Ring Transformations and Their Outcomes

| Transformation | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| Monohalogenation | NBS, NCS, or NIS with acid | Mono-halogenated tyrosine derivative | Yields of 50-80% | researchgate.net |

| Dihalogenation | Excess N-halosuccinimide followed by Na2S2O4 | Di-halogenated tyrosine derivative | Yields of 54-80% | researchgate.net |

| Nitration | Nitric acid, Sulfuric acid | 3-Nitrotyrosine derivative | Alters electronic properties and pKa | nih.govbmbreports.org |

Carboxyl Group Modifications in this compound

The carboxyl group of this compound can be readily converted into esters and amides, which are important transformations for peptide synthesis and the creation of other functional molecules.

Esterification is a common modification to protect the carboxyl group during peptide synthesis or to alter the solubility and reactivity of the molecule. For example, L-tyrosine can be converted to its methyl ester hydrochloride in high yield by reacting it with methanol and thionyl chloride. google.com

Amidation of the carboxyl group to form peptide bonds is a cornerstone of peptide chemistry. Various coupling reagents can be used to facilitate this reaction. For instance, N-ethyl-5-phenylisoxazolium-3'-sulfonate can be used to activate the carboxyl group for coupling with an amino acid ester, a method that offers the advantage of having water-soluble by-products that are easily removed. orgsyn.org

Table 3: Carboxyl Group Modification Strategies

| Modification | Reagents/Method | Product | Application | Reference |

|---|---|---|---|---|

| Esterification | Methanol, Thionyl chloride | L-tyrosine methyl ester hydrochloride | Carboxyl group protection | google.com |

| Amidation | N-ethyl-5-phenylisoxazolium-3'-sulfonate, Triethylamine | Dipeptide | Peptide synthesis | orgsyn.org |

Biocatalytic Approaches to this compound Functionalization

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for the functionalization of this compound and its derivatives. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. researchgate.net

Tyrosinase , a copper-containing enzyme, is a key biocatalyst in the metabolism of tyrosine. wikipedia.orgmdpi.com It catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones. wikipedia.org This enzymatic activity can be harnessed for the derivatization of tyrosine derivatives. For example, tyrosinase from Agaricus bisporus can oxidize phenols and catechols to reactive o-quinone intermediates, which can then couple with other molecules. amazonaws.comberkeley.edunih.gov The enzyme is involved in the synthesis of melanin from L-tyrosine. mdpi.comnih.gov The substrate specificity of tyrosinase can vary depending on its source, with mammalian tyrosinase showing a more restricted substrate range than mushroom tyrosinase. mdpi.com

Other enzymatic approaches can also be employed for the derivatization of L-tyrosine, targeting its various functional groups. nih.govresearchgate.net These biocatalytic transformations can lead to the production of a wide range of valuable compounds, including L-DOPA and other specialty chemicals. nih.gov

Table 4: Biocatalytic Functionalization of Tyrosine Derivatives

| Enzyme | Reaction Catalyzed | Product | Significance | Reference |

|---|---|---|---|---|

| Tyrosinase | Hydroxylation and Oxidation | o-Quinone | Precursor for melanin synthesis and bioconjugation | wikipedia.orgmdpi.comamazonaws.com |

| Various Enzymes | Derivatization of functional groups | L-DOPA, Tyramine, etc. | Production of pharmaceuticals and other chemicals | nih.govresearchgate.net |

Applications of N Carbomethoxy L Tyrosine in Complex Chemical Synthesis

Integration into Peptide and Peptidomimetic Synthesis

The carbomethoxy group serves as a crucial protecting group for the amine functionality of L-tyrosine, enabling its controlled incorporation into growing peptide chains. This has made N-Carbomethoxy-L-tyrosine and its analogues indispensable tools in both solid-phase and solution-phase peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing this compound Analogues

Solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. du.ac.inpeptide.comnih.govuci.eduspringernature.com The use of N-protected amino acids, such as those derived from this compound, is fundamental to this process to prevent unwanted side reactions and ensure the correct peptide sequence. peptide.com

In a typical SPPS cycle, the N-terminal protecting group of the resin-bound amino acid or peptide is removed, followed by the coupling of the next N-protected amino acid. The carbomethoxy group, while not as commonly employed as the Fmoc or Boc protecting groups in standard SPPS, can be utilized in specific synthetic strategies. Its removal can be achieved under conditions that are orthogonal to the cleavage of other protecting groups and the resin linker, offering an additional layer of synthetic flexibility.

The general workflow for incorporating an N-protected tyrosine analogue in SPPS is outlined below:

| Step | Description | Reagents/Conditions |

| 1. Resin Swelling | The solid support is swollen in a suitable solvent to allow for efficient reagent diffusion. | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) |

| 2. Deprotection | The N-terminal protecting group of the resin-bound peptide is removed. | e.g., Piperidine (B6355638) in DMF for Fmoc group removal |

| 3. Activation | The carboxylic acid of the incoming this compound analogue is activated to facilitate peptide bond formation. | Coupling reagents such as HBTU, HATU, or DIC/HOBt |

| 4. Coupling | The activated this compound analogue is added to the resin, and the peptide bond is formed. | In a suitable solvent like DMF or NMP |

| 5. Washing | Excess reagents and byproducts are washed away from the resin. | DMF, DCM |

This cycle is repeated until the desired peptide sequence is assembled. The choice of coupling reagents and reaction conditions is crucial for achieving high coupling efficiencies, especially when dealing with sterically hindered amino acids. rsc.org

Solution-Phase Peptide Synthesis Incorporating this compound Analogues

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments. nih.govunibo.itekb.eg In this approach, this compound analogues are coupled with other amino acids or peptide fragments in a suitable solvent.

The success of solution-phase peptide synthesis hinges on the efficient formation of the peptide bond while minimizing side reactions, most notably racemization. nbinno.com Various coupling reagents have been developed to achieve this, often in combination with additives that suppress racemization. nbinno.com

A general procedure for a solution-phase dipeptide synthesis involving an this compound analogue is as follows:

| Reactant 1 | Reactant 2 | Coupling Reagent(s) | Solvent | Product |

| This compound analogue | C-terminally protected amino acid | TBTU, Et3N | Dichloromethane (DCM) | Protected Dipeptide |

| This compound analogue | C-terminally protected amino acid | DIC, HOBt | Dichloromethane (DCM) | Protected Dipeptide |

The resulting protected dipeptide can then be selectively deprotected at either the N-terminus or the C-terminus for further chain elongation. The choice of protecting groups for the C-terminus and any reactive side chains is critical to ensure orthogonality with the N-carbomethoxy group.

Role in Asymmetric Synthesis of Biologically Relevant Scaffolds

The inherent chirality of this compound makes it an excellent starting material for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. This is particularly important in the synthesis of biologically active molecules, as often only one enantiomer exhibits the desired therapeutic effect.

Total Synthesis of Natural Products Derived from L-Tyrosine

L-tyrosine is a biosynthetic precursor to a wide range of natural products, including many alkaloids with significant pharmacological properties. researchgate.netresearchgate.netresearchgate.neteolss.net Consequently, N-protected derivatives of L-tyrosine, such as this compound, are valuable chiral pool starting materials for the total synthesis of these complex molecules. rsc.orgresearchgate.netmdpi.com The carbomethoxy protecting group allows for the manipulation of other functional groups on the molecule without affecting the stereocenter of the amino acid.

One notable class of natural products derived from tyrosine are the tetrahydroisoquinoline alkaloids. The synthesis of these compounds often involves a Pictet-Spengler reaction, where a β-arylethylamine is condensed with an aldehyde or ketone followed by cyclization. This compound can be readily converted to the corresponding β-arylethylamine, which can then be used in the key cyclization step to establish the core heterocyclic structure of the alkaloid.

Synthesis of Non-Canonical Amino Acids and Analogues

This compound serves as a versatile precursor for the synthesis of various non-canonical amino acids, which are amino acids not found in the standard genetic code. These unnatural amino acids are of great interest for their potential to create novel peptides and proteins with enhanced properties.

For instance, this compound can be a starting point for the synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine), a crucial drug for the treatment of Parkinson's disease. uci.edunih.gov Synthetic routes often involve the introduction of a second hydroxyl group onto the phenyl ring of the tyrosine derivative. nih.govnih.gov

Furthermore, the phenolic hydroxyl group of this compound can be functionalized to introduce other groups, such as isotopic labels for use in NMR studies or fluorinated substituents to modulate the electronic properties and metabolic stability of the resulting amino acid. nih.govd-nb.inforesearchgate.netdntb.gov.ua The synthesis of side-chain modified tyrosine derivatives is an active area of research, with applications in creating novel peptidomimetics and probes for studying biological systems. researchgate.netuliege.benih.govresearchgate.net

Utilization as a Chiral Building Block for Novel Organic Architectures

Beyond its applications in peptide and natural product synthesis, this compound is a valuable chiral building block for the construction of a diverse range of novel organic architectures. ucla.edu Its well-defined stereochemistry can be used to induce asymmetry in subsequent reactions, leading to the formation of enantiomerically enriched products.

For example, the amino acid backbone can be incorporated into heterocyclic ring systems, leading to the formation of chiral piperazines, a common motif in pharmacologically active compounds. ucla.edu The synthesis of such heterocycles often involves the transformation of the carboxylic acid and amino groups of the protected tyrosine derivative.

Moreover, this compound can be used in the synthesis of macrocyclic compounds. mdpi.comnih.govtcu.edunih.gov The amino acid can be incorporated into a linear precursor, which is then cyclized to form the macrocyclic ring. The chirality of the tyrosine unit can influence the conformation of the resulting macrocycle, which is often crucial for its biological activity. The development of new synthetic methodologies for the construction of such complex molecules is an ongoing area of research with significant potential for the discovery of new therapeutic agents.

Mechanistic and Theoretical Investigations of N Carbomethoxy L Tyrosine Reactivity

Reaction Mechanism Elucidation for N-Carbomethoxy-L-tyrosine Transformations

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reaction mechanisms can be largely inferred from studies on L-tyrosine and other N-protected tyrosine derivatives. The primary reactive sites in this compound are the phenolic ring, the carboxylic acid group, and the N-H bond of the carbamate (B1207046).

Transformations involving the phenolic ring are of significant interest. One of the most studied reactions of the tyrosine ring is nitration . The mechanism of tyrosine nitration is understood to proceed via a free radical pathway. nih.gov In the presence of nitrating agents like peroxynitrite, a tyrosyl radical is formed as an intermediate. This radical can then react with nitrogen dioxide to yield 3-nitrotyrosine. nih.gov It is plausible that this compound would undergo a similar radical-mediated nitration on its phenolic ring. The carbomethoxy group is not expected to electronically alter the fundamental reactivity of the phenol (B47542) ring toward nitrating species in a way that would change the core mechanism.

Oxidation of the phenolic group is another key transformation. The one-electron oxidation of tyrosine leads to the formation of a tyrosyl radical, which can then participate in various coupling reactions. nih.gov The presence of the N-carbomethoxy group is unlikely to alter this fundamental oxidative mechanism at the phenol ring.

Reactions involving the carboxylic acid and carbamate groups typically involve standard transformations. For instance, esterification of the carboxylic acid would proceed through acid- or base-catalyzed mechanisms. The carbamate group itself is generally stable but can be involved in reactions under specific conditions, such as deprotection or modification.

Computational Chemistry and Molecular Modeling of this compound Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure, conformation, and reactivity of molecules like this compound. While specific computational studies on this exact molecule are limited, extensive research on L-tyrosine and its derivatives offers valuable insights. walshmedicalmedia.commdpi.comnih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of tyrosine derivatives. walshmedicalmedia.commdpi.com These calculations can determine key parameters that govern reactivity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For tyrosine, the HOMO is typically localized on the electron-rich phenolic ring, indicating that this is the site most susceptible to electrophilic attack. mdpi.com The introduction of the N-carbomethoxy group would likely have a minor effect on the localization of the HOMO on the phenol ring.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For tyrosine derivatives, the MEP would show a negative potential around the phenolic oxygen and the carboxyl group, indicating these as sites for electrophilic and hydrogen-bonding interactions. walshmedicalmedia.com

Calculated Molecular Properties: Theoretical calculations can provide values for various molecular descriptors that correlate with reactivity. The table below presents theoretically calculated properties for the closely related L-tyrosine, which can serve as an approximation for this compound.

| Molecular Property | Calculated Value (for L-tyrosine in water) | Significance |

| Ionization Energy (eV) | 6.8 | Energy required to remove an electron; relates to susceptibility to oxidation. |

| Electron Affinity (eV) | -0.1 | Energy released upon adding an electron; relates to ability to act as an oxidizing agent. |

| Dipole Moment (Debye) | 2.15 | Measure of molecular polarity, influencing solubility and intermolecular interactions. |

| Chemical Hardness (eV) | 3.4 | Resistance to change in electron distribution; harder molecules are less reactive. |

| Electrophilicity Index | 1.9 | A measure of the electrophilic character of a molecule. |

| Data adapted from ab initio and DFT studies on L-tyrosine. nih.gov |

The biological activity and reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple possible conformers.

Key Torsional Angles: The conformation of this compound is primarily defined by the torsional angles of its backbone (φ, ψ) and its side chain (χ1, χ2). The N-carbomethoxy group introduces an additional torsional angle (ω) associated with the carbamate bond. Studies on similar N-protected amino acids, such as N-methoxycarbonyl-L-proline-N'-methylamide, have shown that the nature of the N-protecting group can influence conformational preferences and the barriers to bond rotation. nih.gov

Computational Approaches to Conformational Analysis: Molecular mechanics and quantum chemical methods are used to explore the conformational space of tyrosine derivatives. These calculations can identify low-energy conformers and estimate the energy barriers between them. For instance, computational investigations have revealed multiple stable conformations for deprotonated tyrosine in the gas phase. nih.gov Such studies on this compound would be valuable for understanding its interactions in different environments.

Analytical Methodologies for N Carbomethoxy L Tyrosine and Its Derivatives in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in N-Carbomethoxy-L-tyrosine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound and its derivatives. nih.govjchps.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to assign the chemical shifts of each proton and carbon atom, providing a detailed map of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the aromatic protons of the tyrosine ring, the α-proton, the β-protons of the side chain, and the methyl protons of the carbomethoxy group are observed. For instance, in a related compound, N-tert-butoxycarbonyl-L-tyrosine (BOC-L-Tyrosine), the aromatic protons appear as doublets around 7.03 ppm and 6.70 ppm. rsc.org The α-proton typically resonates as a multiplet between 4.23-4.32 ppm, while the β-protons are observed as doublets of doublets around 3.04 ppm and 2.81 ppm. rsc.org The protons of the protecting group, in this case, the carbomethoxy group, would present a singlet at a characteristic chemical shift.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. This allows for the unambiguous identification of the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), the aromatic carbons, the α-carbon, the β-carbon, and the methyl carbon of the carbomethoxy group.

Table 1: Representative ¹H NMR Spectral Data for a Protected L-Tyrosine Derivative (BOC-L-Tyrosine in CD3OD)

| Proton Assignment | Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) |

| Aromatic (2H) | 7.03 | d | 8.4 |

| Aromatic (2H) | 6.70 | d | 8.4 |

| α-CH | 4.32-4.23 | m | - |

| β-CH₂ | 3.04 | dd | 13.8, 5.2 |

| β-CH₂ | 2.81 | dd | 13.8, 5.2 |

| Boc-CH₃ (9H) | 1.39 | s | - |

Data adapted from a study on BOC-L-Tyrosine, a structurally similar N-protected tyrosine derivative. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.org The IR spectrum displays absorption bands at characteristic frequencies corresponding to the vibrational modes of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

O-H Stretch: A broad band typically in the region of 3300-2500 cm⁻¹ is indicative of the carboxylic acid hydroxyl group. The phenolic O-H stretch also appears in this region, generally around 3500-3200 cm⁻¹. uc.edu

N-H Stretch: A moderate absorption around 3300 cm⁻¹ corresponds to the N-H bond of the carbamate. uc.edu

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the side chain and methyl group appear just below 3000 cm⁻¹. uc.edu

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid carbonyl (C=O) absorption typically appears around 1730-1700 cm⁻¹, while the carbamate carbonyl (C=O) is found in the range of 1725-1705 cm⁻¹. uc.edu

C=C Stretch: Aromatic C=C bond vibrations give rise to absorptions in the 1600-1475 cm⁻¹ region. uc.edu

C-O Stretch: Stretching vibrations for the C-O bonds of the carboxylic acid, ester, and phenol (B47542) are typically observed in the 1300-1000 cm⁻¹ range. uc.edu

Table 2: Typical IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Phenol | O-H Stretch | 3500-3200 | Broad, Medium |

| Carbamate | N-H Stretch | ~3300 | Medium |

| Aromatic/Aliphatic | C-H Stretch | 3100-2850 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1730-1700 | Strong |

| Carbamate | C=O Stretch | 1725-1705 | Strong |

| Aromatic | C=C Stretch | 1600-1475 | Medium to Weak |

| Various | C-O Stretch | 1300-1000 | Strong |

These are general ranges and the exact positions can vary based on the molecular environment. uc.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. youtube.com The molecular formula of this compound is C₁₁H₁₃NO₅, corresponding to a monoisotopic mass of approximately 239.0794 g/mol . uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 240.0867 would confirm the molecular weight of the compound. uni.lu Further structural details can be elucidated by analyzing the fragmentation pattern. Common fragmentation pathways for tyrosine derivatives often involve the loss of small, stable molecules. For this compound, characteristic fragment ions could result from:

Loss of the methoxycarbonyl group (-COOCH₃)

Decarboxylation (loss of CO₂) from the carboxylic acid moiety

Cleavage of the bond between the α-carbon and the β-carbon of the side chain, leading to the formation of a stable benzylic cation. researchgate.net

The fragmentation of protonated tyrosine, for example, shows characteristic losses of ammonia (B1221849) (NH₃) and a combined loss of water and carbon monoxide (H₂O and CO). semanticscholar.org Similar fragmentation pathways can be expected for its derivatives, providing valuable information for structural confirmation.

Table 3: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 240.08666 |

| [M+Na]⁺ | 262.06860 |

| [M-H]⁻ | 238.07210 |

Data derived from computational predictions. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound and for the assessment of its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. A reversed-phase HPLC method, often using a C18 column, can effectively separate the target compound from starting materials, by-products, and other impurities. The purity is typically assessed by integrating the peak area of the desired compound and expressing it as a percentage of the total peak area in the chromatogram.

Furthermore, chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of this compound, ensuring that the desired L-enantiomer is not contaminated with its D-counterpart. This is particularly important in biological and pharmaceutical research where enantiomeric purity is critical. Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides like teicoplanin, are effective for separating underivatized amino acid enantiomers. sigmaaldrich.com For N-protected amino acids, other chiral columns, for example, a Chiralcel OD-H column, can be employed with a mobile phase consisting of a mixture of hexane (B92381) and isopropyl alcohol to achieve baseline separation of the enantiomers. rsc.org The retention times for the L- and D-enantiomers will differ, allowing for their quantification and the calculation of the enantiomeric excess.

Table 4: Example HPLC Conditions for Chiral Separation of a Related Compound

| Parameter | Condition |

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane: Isopropyl alcohol = 90:10 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

These conditions were used for the enantiomeric excess determination of N-acylated α-amino allyl esters. rsc.org

Flash Chromatography for Purification

Following its synthesis, crude this compound is often purified using flash chromatography. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of appropriate polarity to separate the desired product from impurities. rsc.org The choice of eluent, often a mixture of solvents like ethyl acetate (B1210297) and hexane, is optimized to achieve good separation. nih.gov The progress of the purification is monitored by thin-layer chromatography (TLC), and fractions containing the pure compound are collected, combined, and concentrated to yield the purified this compound. google.com

Advanced Electrochemical and Spectrophotometric Assay Methodologies for Related Enzymatic Studies

The enzymatic processing of this compound and its derivatives is primarily investigated through methodologies analogous to those used for L-tyrosine and other related compounds, as tyrosinase is a key enzyme in their metabolic pathways. nih.gov Advanced spectrophotometric and electrochemical assays are pivotal for elucidating enzyme kinetics, screening inhibitors, and understanding the mechanisms of action. These techniques offer high sensitivity, precision, and the ability to monitor reactions in real-time.

Spectrophotometric Assays

Spectrophotometry is a widely utilized technique for studying enzymatic reactions involving tyrosine derivatives due to its simplicity, cost-effectiveness, and the ability to continuously monitor the reaction progress. nih.gov The primary enzyme of interest, tyrosinase, catalyzes two main reactions: the hydroxylation of monophenols (like L-tyrosine) to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. nih.govnih.gov

The most common spectrophotometric assay for tyrosinase activity relies on the measurement of dopachrome (B613829) formation. nih.govumich.edu In this process, the substrate, L-DOPA (a derivative of tyrosine), is oxidized by tyrosinase to dopaquinone (B1195961), which then undergoes a series of non-enzymatic reactions to form the colored product dopachrome. The rate of dopachrome formation is monitored by measuring the increase in absorbance at a specific wavelength, typically 475 nm. researchgate.netcore.ac.uk This method is foundational for determining key enzyme kinetic parameters.

Key Research Findings from Spectrophotometric Assays:

Enzyme Kinetics: The oxidation of L-DOPA by mushroom tyrosinase has been shown to follow Michaelis-Menten kinetics. core.ac.uk By measuring the initial reaction rates at various substrate concentrations, kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) can be determined using Lineweaver-Burk plots. core.ac.ukresearchgate.net

Inhibitor Screening: These assays are instrumental in screening for tyrosinase inhibitors. The potency of an inhibitor is often quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govcore.ac.uk

Coupled Assays: To directly measure the formation of dopaquinone from L-DOPA, a coupled assay can be employed. This involves using a reducing agent like ascorbic acid, where the oxidation of ascorbic acid (monitored at 265 nm) corresponds to the amount of dopaquinone formed. umich.edu

Derivatization: For enhanced detection, chromogenic reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can be used. L-tyrosine reacts with NBD-Cl in an alkaline medium to form a stable, orange-colored product that can be measured spectrophotometrically at 388 nm, allowing for its quantification in various formulations. researchgate.netalliedacademies.org

| Method | Substrate/Compound | Parameter Measured | Wavelength | Key Findings/Values | Citations |

|---|---|---|---|---|---|

| Dopachrome Formation | L-DOPA | Enzyme Activity / Inhibition | 475 nm | K_m = 0.84 mM; V_max = 122 U/min | umich.educore.ac.uk |

| Coupled Assay | L-DOPA / Ascorbic Acid | Dopaquinone Formation | 265 nm | Provides a direct measure of catecholase activity. | umich.edu |

| Derivatization with NBD-Cl | L-Tyrosine | Concentration | 388 nm | LOD = 2.85 µg/mL; LOQ = 8.6 µg/mL | researchgate.netalliedacademies.org |

| HPLC Analysis | N-acetyl-L-tyrosine | Inhibition / Substrate Conversion | 275 nm | Used to confirm dose-dependent inhibition of tyrosinase. | nih.gov |

Electrochemical Assays

Electrochemical methods offer an alternative and often more sensitive approach for studying enzymatic reactions involving tyrosine derivatives. These techniques measure changes in current or potential resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov The development of chemically modified electrodes has significantly enhanced the selectivity and sensitivity of these assays. nih.gov

The direct electro-oxidation of L-tyrosine at conventional bare electrodes often requires a high overpotential and can suffer from interference from other electroactive species. nih.govresearchgate.net To overcome these limitations, various nanomaterials have been used to modify electrode surfaces, leading to improved catalytic activity and lower detection limits.

Key Research Findings from Electrochemical Assays:

Modified Electrodes: Electrodes modified with materials such as gold nanoparticles, graphene, and carbon nanotubes have demonstrated superior performance for L-tyrosine detection. nih.govnih.govbiointerfaceresearch.com For instance, a glassy carbon electrode modified with exfoliated graphene showed a significantly lower oxidation potential (+0.64 V) for L-tyrosine compared to the bare electrode (+0.84 V). researchgate.netnih.gov

Analytical Techniques: Cyclic Voltammetry (CV) is commonly used to investigate the electrochemical behavior of the analyte, revealing information about the reaction mechanism, such as whether it is a diffusion-controlled process. nih.gov Differential Pulse Voltammetry (DPV) is often employed for quantitative analysis due to its higher sensitivity and better resolution. nih.govbiointerfaceresearch.com

High Sensitivity: These advanced sensors can achieve very low limits of detection (LOD). A reduced graphene oxide-copper hybrid modified pencil graphite (B72142) electrode was able to detect L-tyrosine with an LOD of 1 x 10⁻⁷ M. rsc.org Similarly, a graphene-modified electrode achieved an LOD of 1.81 x 10⁻⁶ M. nih.gov

| Electrode Modification | Analytical Technique | Analyte | Linear Range | Limit of Detection (LOD) | Citations |

|---|---|---|---|---|---|

| Gold Nanoparticles / Cysteamine | DPV | L-Tyrosine | 1.0 x 10⁻⁷ to 3.0 x 10⁻⁴ M | - | nih.gov |

| Exfoliated Graphene | - | L-Tyrosine | - | 1.81 x 10⁻⁶ M | researchgate.netnih.gov |

| rGO–Cu Hybrid Nano-thin Film | DPV | L-Tyrosine | - | 1 x 10⁻⁷ M | rsc.org |

| Poly(riboflavin) / Carbon Nanotubes | DPV | Tyrosine | 2 µM to 10 µM | 0.45 µM | biointerfaceresearch.com |

Emerging Research Directions and Future Prospects for N Carbomethoxy L Tyrosine in Chemical Sciences

New Synthetic Strategies and Greener Chemistry Approaches for N-Carbomethoxy-L-tyrosine

The synthesis of this compound traditionally involves the protection of the alpha-amino group of L-tyrosine. The most common method is the Schotten-Baumann reaction, where L-tyrosine is treated with methyl chloroformate under basic conditions. While effective, this method often relies on solvents and reagents that are coming under increased scrutiny for their environmental impact.

Emerging research is focused on developing more sustainable and efficient synthetic protocols. These new strategies prioritize principles of green chemistry, such as atom economy, use of safer solvents, and reduction of waste. nih.gov The ideal greening strategy involves the direct use of unprotected amino acids in peptide synthesis, which would eliminate the need for protection and deprotection steps, though this remains a significant challenge due to issues like epimerization. chemrxiv.org

Key areas of innovation in the synthesis of N-protected amino acids like this compound include:

Solvent Replacement: A major focus is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.org Research has shown that greener polar aprotic solvents, such as propylene carbonate, can be effective substitutes for both coupling and deprotection reactions in peptide synthesis, offering comparable or even superior yields. rsc.org

Flow Chemistry: Continuous flow processes are being explored to improve reaction efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters (temperature, pressure, and reaction time), often leading to higher yields, reduced side reactions, and minimized waste streams compared to batch processing.

Alternative Protecting Group Strategies: While the carbomethoxy group is robust, research into novel N-protecting groups that can be introduced and removed under milder, more environmentally benign conditions is ongoing. This includes biocatalytic approaches, which utilize enzymes to perform selective protection and deprotection, often in aqueous media.

| Parameter | Traditional Synthetic Approach | Greener Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Propylene Carbonate, 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (B1210297) |

| Reagents | Excess methyl chloroformate, strong inorganic bases | Stoichiometric reagents, recyclable bases, enzymatic catalysts |

| Process | Batch processing | Continuous flow synthesis |

| Waste Profile | High volume of halogenated solvent waste, purification by-products | Reduced solvent waste, biodegradable solvents, higher atom economy |

Expanded Applications in Material Science Beyond Traditional Biomaterials

This compound serves as a critical precursor for the synthesis of advanced functional polymers derived from L-tyrosine. researchgate.netnih.gov Its primary role is as a starting material for producing tyrosine-N-carboxy anhydride (Tyr-NCA), a monomer that can undergo ring-opening polymerization (ROP) to create high-molecular-weight poly(L-tyrosine) (PTyr) and its copolymers. acs.org These tyrosine-derived polymers are gaining significant attention in material science for applications that extend well beyond traditional biomaterials like sutures and basic drug delivery vehicles. acs.orgresearchgate.net

The phenolic side chain of the tyrosine unit imparts unique properties to these polymers, including hydrophilicity, conductivity, and the potential for post-polymerization functionalization. acs.orgnih.gov This has led to their exploration in several advanced material science domains:

Conductive Polymers and Bioelectronics: Poly(L-tyrosine) possesses inherent conductivity, which can be harnessed for applications in biosensors and bioelectronic interfaces. acs.org These materials can create stable, hydrophilic, and biocompatible coatings on medical devices and implants, improving their integration with biological systems. nih.gov

Functional Coatings: Oxidative polymerization of tyrosine can be used to create versatile polycatecholamine coatings on a wide range of substrates, including difficult-to-coat materials like polytetrafluoroethylene (PTFE) and stainless steel. nih.gov These coatings significantly enhance surface hydrophilicity, promoting cell adhesion and proliferation, which is crucial for tissue engineering and advanced medical implants. nih.gov

Advanced Hydrogels: Tyrosine-derived polymers can be formulated into stimuli-responsive hydrogels. These materials can respond to changes in environmental conditions such as pH or temperature, making them suitable for applications in smart drug delivery systems and as scaffolds in regenerative medicine. researchgate.net

High-Strength Composites: Tyrosine-derived polycarbonates and polyarylates are amorphous polymers that combine the biocompatibility of polypeptides with excellent processability and mechanical strength. researchgate.netnih.gov They are being developed for use in orthopedic devices and other load-bearing medical applications.

| Material Type | Derived From this compound | Expanded Application Area | Key Property |

|---|---|---|---|

| Poly(L-tyrosine) Coatings | Ring-opening polymerization of Tyr-NCA | Surface modification of medical implants (e.g., stents, catheters) | Biocompatibility, hydrophilicity, conductivity nih.gov |

| Tyrosine-Derived Polycarbonates | Polycondensation of tyrosine-based diphenolic monomers | Biodegradable orthopedic fixation devices (screws, plates) | High mechanical strength, non-toxic degradation researchgate.netnih.gov |

| Tyrosine-Based Polyarylates | Polycondensation of desaminotyrosyl-tyrosine alkyl esters | Scaffolds for tissue engineering, controlled drug release | Tunable degradation rates, processability researchgate.net |

| Poly(tyrosine)-PEG Copolymers | Copolymerization of Tyr-NCA and PEG derivatives | Stealth drug delivery systems, injectable hydrogels | Self-assembly, stimuli-responsiveness researchgate.net |

Innovative Roles in Catalysis and Reaction Design

While this compound is not intrinsically catalytic, it serves as an invaluable chiral precursor for the design and synthesis of sophisticated catalysts and ligands for asymmetric reactions. The field of asymmetric catalysis relies heavily on the availability of enantiopure building blocks to create environments where reactions proceed with high stereoselectivity, and N-protected amino acids are a cornerstone of this strategy. researchgate.netresearchgate.net

The innovative role of this compound in this context is twofold:

Precursor to Chiral Ligands: The compound can be chemically modified to synthesize chiral ligands for transition-metal catalysis. The rigid, well-defined stereochemistry of the L-tyrosine backbone is transferred to the ligand, which then coordinates to a metal center (e.g., palladium, rhodium, nickel) to create a chiral catalyst. nih.govacs.org Such catalysts are pivotal for enantioselective reactions like asymmetric hydrogenations, cross-couplings, and allylic alkylations, which are essential for producing single-enantiomer pharmaceuticals. nih.gov

Scaffold for Organocatalysts: There is a growing interest in organocatalysis, where small, chiral organic molecules are used to catalyze reactions, mimicking the function of enzymes. This compound can be used as a starting material to build more complex organocatalysts. researchgate.net The presence of both a carboxylic acid and a protected amine group allows for diverse chemical transformations, enabling the synthesis of bifunctional catalysts that can activate substrates through hydrogen bonding or ionic interactions. researchgate.netyork.ac.uk

The development of novel catalysts derived from this compound allows for the creation of new synthetic routes to valuable chiral molecules, including unnatural amino acids and complex pharmaceutical intermediates. researchgate.netnih.gov

| Catalyst/Ligand Type | Role of this compound | Example Asymmetric Reaction | Significance |

|---|---|---|---|

| Chiral Phosphine Ligands | Serves as the chiral backbone for the ligand structure. | Asymmetric Hydrogenation, Asymmetric N-Allylation nih.gov | Access to enantiopure alcohols, amines, and amino acid derivatives. |

| Bifunctional Organocatalysts | Provides the core chiral scaffold. | Aldol Reactions, Mannich Reactions, Michael Additions researchgate.net | Metal-free synthesis of complex chiral molecules with high stereocontrol. |

| Phase-Transfer Catalysts | Used to synthesize chiral quaternary ammonium salts. | Asymmetric Alkylation | Enantioselective C-C bond formation under mild conditions. |

| Peptide-Based Catalysts | Incorporated into short peptide sequences. | Asymmetric Epoxidation, Hydrocyanation york.ac.uk | Mimics enzyme active sites to achieve high selectivity. |

Q & A

Q. What are the validated synthetic routes for N-Carbomethoxy-L-tyrosine, and how can purity be ensured?

- Methodological Answer : this compound is synthesized via carbamate formation at the amino group of L-tyrosine. A typical protocol involves reacting L-tyrosine with methyl chloroformate in an alkaline aqueous medium (pH 8–10) at 0–5°C. Critical parameters include stoichiometric control of methyl chloroformate and rigorous pH monitoring to avoid over-alkylation.

- Purity Validation :

Use reverse-phase HPLC with UV detection (λ = 280 nm) and compare retention times against certified reference standards (e.g., N-Acetyl-L-tyrosine EP standards ). Confirm structural integrity via H-NMR (e.g., characteristic peaks: δ 3.65 ppm for carbomethoxy group, δ 6.8–7.2 ppm for aromatic protons) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode provides accurate molecular weight confirmation (expected [M+H] for CHNO: 240.0874). Cross-reference with databases like HMDB or PubChem .

- Infrared Spectroscopy (FT-IR) : Key bands include C=O stretch (~1700 cm for carbomethoxy) and O-H stretch (~3400 cm for phenolic hydroxyl) .

- Chiral Purity : Use chiral HPLC columns (e.g., Chirobiotic T) to confirm enantiomeric excess >99% for L-configuration .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous buffers be resolved?

- Methodological Answer : Discrepancies often arise from pH-dependent solubility and ionic strength effects. Design a systematic study:

- Experimental Design :

Prepare buffers across pH 2–12 (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for alkaline).

Measure solubility via gravimetric analysis after 24-hour equilibration at 25°C.

Use dynamic light scattering (DLS) to detect aggregation in supersaturated solutions.

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer : Degradation pathways include hydrolysis of the carbomethoxy group and oxidative dimerization. Mitigation approaches:

- Stability Study Design :

- Store samples under varying conditions (e.g., -20°C in argon vs. 4°C in air).

- Monitor degradation via LC-MS every 30 days for 6 months. Key degradation products: L-tyrosine (hydrolysis) and dityrosine (oxidation) .

- Optimal Conditions :

Lyophilized samples stored at -20°C under inert gas show <5% degradation over 6 months. Add antioxidants (e.g., 0.1% BHT) to liquid formulations .

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling?

- Methodological Answer : The carbomethoxy group reduces nucleophilicity of the α-amino group, requiring optimized coupling agents:

- Coupling Protocols :

- Use HATU or PyBOP (vs. DCC) for higher efficiency in solid-phase synthesis.

- Monitor coupling efficiency via Kaiser test or Fmoc deprotection kinetics.

- Steric Considerations :

Molecular modeling (e.g., DFT calculations) predicts hindered access to the amino group when the carbomethoxy and phenolic hydroxyl are in proximity. Experimental validation via X-ray crystallography is recommended .

Key Methodological Notes

- Contradiction Management : When literature data conflict (e.g., solubility or stability), replicate experiments using certified reference materials and standardized protocols (e.g., ICH guidelines for stability testing).

- Advanced Instrumentation : Synchrotron XRD or cryo-EM may resolve structural ambiguities in crystalline or aggregated states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.